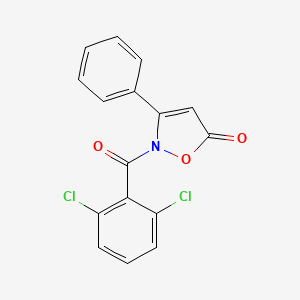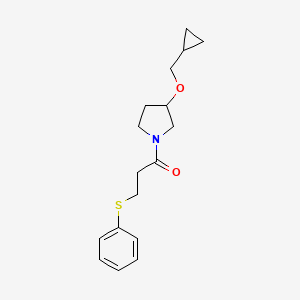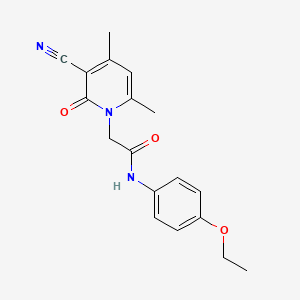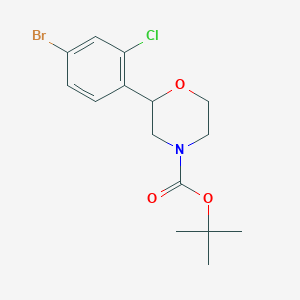
2-(2,6-dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dichlorobenzoyl)-3-phenyl-5(2H)-isoxazolone (DCBP) is a synthetic compound that has been studied for its potential applications in scientific research. DCBP is a member of the isoxazolone family, which is a group of compounds that contain a five-membered ring with two oxygen atoms and three carbon atoms. DCBP is a white, crystalline solid with a melting point of 215-217 °C. It is soluble in water and various organic solvents, and is relatively stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
Isoxazolone Derivatives as Synthetic Intermediates and Antioxidants
Isoxazolone derivatives are recognized for their role as intermediates in the synthesis of numerous heterocycles, contributing significantly to organic synthesis and medicinal chemistry. They have shown promise in facile synthesis methods that are environmentally friendly and cost-effective. For example, a study highlighted the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, showcasing isoxazolones' versatility as intermediates under various catalysts and conditions. This synthesis route emphasizes the compound's utility in creating molecules with potential antioxidant properties, critical for developing new therapeutic agents (Laroum et al., 2019).
Anticancer Applications
Isoxazolines, closely related to isoxazolones, have been explored for their anticancer properties. Natural products containing isoxazoline derivatives have been identified as potential chemotherapeutic agents, with studies focusing on their isolation, synthetic pathways, and structural-activity relationships to enhance anticancer activity. This research underlines the importance of isoxazolone derivatives in the quest for novel anticancer drugs, highlighting their potential in medicinal chemistry (Kaur et al., 2014).
Veterinary Medicine
In veterinary medicine, isoxazolines have emerged as a novel class of ectoparasiticides with potent activity against various ectoparasites. The extensive review of their pharmacodynamics, pharmacokinetics, ectoparasiticidal efficacy, and safety offers valuable insights for veterinary practitioners, demonstrating the compound's relevance in developing treatments for animals. This application underscores the versatility and importance of isoxazolone derivatives beyond human medicine, extending their utility to animal health (Zhou et al., 2021).
Eigenschaften
IUPAC Name |
2-(2,6-dichlorobenzoyl)-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3/c17-11-7-4-8-12(18)15(11)16(21)19-13(9-14(20)22-19)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEXUWNDXYQEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide](/img/structure/B2612208.png)
![4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2612209.png)
![Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2612211.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2612216.png)

![N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612219.png)

![2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2612221.png)


![2-ethoxy-6-[(E)-(phenylimino)methyl]phenol](/img/structure/B2612226.png)

![3-chloro-N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)
